molecular formula C22H15N5O6 B2619775 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide CAS No. 898428-73-4

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide

Numéro de catalogue B2619775
Numéro CAS: 898428-73-4
Poids moléculaire: 445.391
Clé InChI: CLMGQSRRKRTBEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against several kinases, including Aurora A, Aurora B, and FLT3, which are all involved in cancer progression and proliferation.

Mécanisme D'action

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1 exerts its anticancer effects through the inhibition of several kinases, including Aurora A, Aurora B, and FLT3. Aurora A and B are involved in cell division and are overexpressed in several types of cancer. FLT3 is a receptor tyrosine kinase that is mutated in several types of leukemia. By inhibiting these kinases, this compound 1 disrupts cell division and induces apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit potent inhibitory activity against several kinases, including Aurora A, Aurora B, and FLT3. In preclinical studies, this compound 1 has been shown to inhibit tumor growth in several cancer models, including breast cancer, lung cancer, and leukemia. Furthermore, this compound 1 has been shown to enhance the efficacy of several chemotherapeutic agents, making it a promising candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1 has several advantages for lab experiments, including its high potency and selectivity for several kinases involved in cancer progression and proliferation. Furthermore, this compound 1 has been shown to exhibit synergistic effects with several chemotherapeutic agents, making it a promising candidate for combination therapy. However, there are also limitations to the use of this compound 1 in lab experiments, including its potential toxicity and the need for further optimization of dosing and delivery methods.

Orientations Futures

There are several future directions for the study of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1, including the optimization of dosing and delivery methods, the exploration of combination therapy with other chemotherapeutic agents, and the development of more potent and selective analogs of this compound 1. Furthermore, the potential use of this compound 1 in other disease indications, such as autoimmune disorders and inflammatory diseases, should also be explored. Overall, the study of this compound 1 has the potential to lead to the development of novel and effective therapeutics for the treatment of cancer and other diseases.

Méthodes De Synthèse

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1 involves several steps, including the preparation of 2-methyl-4-oxoquinazoline, which is then reacted with 4-(3-bromoanilino)phenylamine to form the intermediate product. This intermediate is then further reacted with 3,5-dinitrobenzoyl chloride to produce the final product, this compound 1. The synthesis of this compound 1 has been optimized to yield high purity and high yield, making it suitable for large-scale production.

Applications De Recherche Scientifique

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent inhibitory activity against several kinases, including Aurora A, Aurora B, and FLT3, which are all involved in cancer progression and proliferation. In preclinical studies, this compound 1 has been shown to inhibit tumor growth in several cancer models, including breast cancer, lung cancer, and leukemia. Furthermore, this compound 1 has been shown to enhance the efficacy of several chemotherapeutic agents, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O6/c1-13-23-20-5-3-2-4-19(20)22(29)25(13)16-8-6-15(7-9-16)24-21(28)14-10-17(26(30)31)12-18(11-14)27(32)33/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMGQSRRKRTBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.